![molecular formula C18H37NO B5156564 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B cells, a type of white blood cell involved in the immune response.
Wirkmechanismus
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol works by selectively inhibiting the activity of BTK, a key regulator of B cell function. BTK plays a critical role in the signaling pathways that lead to B cell activation and proliferation. By blocking BTK activity, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol can prevent the growth and survival of cancer cells that depend on B cell signaling. In addition, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol can suppress the immune response in autoimmune diseases by inhibiting B cell activation and antibody production.
Biochemical and physiological effects:
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. The compound is well-tolerated in preclinical models and has a low toxicity profile. In addition to its effects on B cells, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been shown to inhibit the activity of other kinases involved in cancer and immune signaling pathways, such as AKT and JAK.
Vorteile Und Einschränkungen Für Laborexperimente
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of B cells in disease. The compound has also shown efficacy in preclinical models of cancer and autoimmune diseases, which suggests that it could have therapeutic potential in humans. However, the complex synthesis method and proprietary nature of the compound may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and immune function. Another direction is the evaluation of 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol in clinical trials for the treatment of various cancers and autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of BTK inhibition on immune function and the potential for resistance to develop over time.
Synthesemethoden
The synthesis of 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process is complex and requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and not publicly available.
Wissenschaftliche Forschungsanwendungen
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. The compound has also been evaluated in models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in suppressing the immune response.
Eigenschaften
IUPAC Name |
6-[(4-tert-butylcyclohexyl)amino]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-14(8-7-13-18(5,6)20)19-16-11-9-15(10-12-16)17(2,3)4/h14-16,19-20H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQJFXWUYGWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Tert-butylcyclohexyl)amino]-2-methyl-2-heptanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)
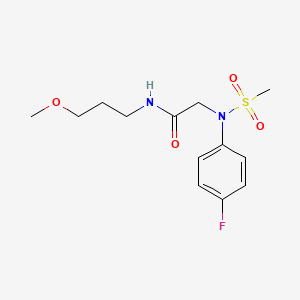
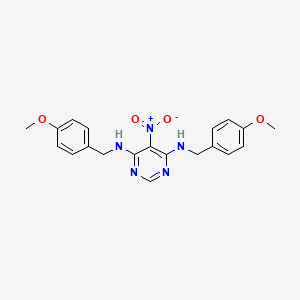
![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
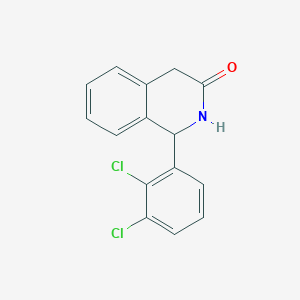
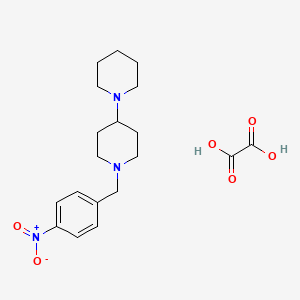
![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
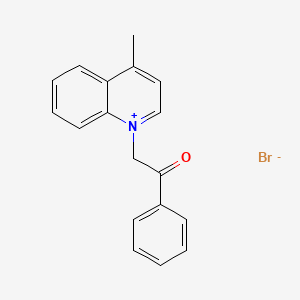
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)

![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)